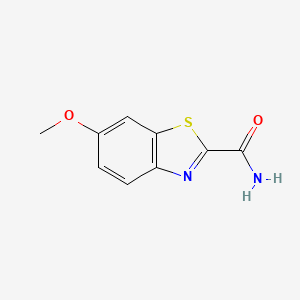

6-Methoxybenzothiazole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-9(11-6)8(10)12/h2-4H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPPCHUGXJVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337159 | |

| Record name | 6-Methoxybenzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-12-3 | |

| Record name | 6-Methoxybenzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-Methoxybenzothiazole-2-carboxamide

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxybenzothiazole-2-carboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for its determination, and relevant biological pathway information.

While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information for related compounds and outlines the methodologies required to obtain precise measurements.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that where experimental data is unavailable, values for closely related structures are provided for reference, or predictions are made based on computational models.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value/Description | Data Type | Source |

| Molecular Formula | C₉H₈N₂O₂S | Calculated | [1] |

| Molecular Weight | 208.24 g/mol | Calculated | [1] |

| CAS Number | 946-12-3 | Identifier | [2] |

| Melting Point | No experimental data available. The related precursor, 2-Amino-6-methoxybenzothiazole, has a melting point of 165-167 °C. | Experimental (related compound) | [3] |

| Solubility | Qualitatively described as having moderate solubility in organic solvents and limited solubility in water. | Qualitative | [1] |

| pKa | No experimental data available. Prediction required. The related compound 2-aminobenzothiazole has a pKa of 4.51 for the aza nitrogen protonation. | Experimental (related compound) | [4] |

| LogP | No experimental data available. Prediction required. | N/A |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Determination of Solubility

Solubility is a crucial parameter that influences a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The vials are allowed to stand, or are centrifuged, to allow the undissolved solid to settle.

-

Sampling and Quantification:

-

A known volume of the clear supernatant is carefully removed.

-

The sample is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.

-

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, pKa influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex cases, derivative plots or non-linear regression analysis of the titration data can be used to determine the pKa values.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology: HPLC-Based Determination

-

Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its octanol-water partition coefficient.

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions.

-

Calculation: The retention time of the target compound is measured, and its capacity factor is calculated. The LogP value is then determined by interpolating from the calibration curve.

Biological Context and Signaling Pathways

The inhibition of MAO-B by these compounds can lead to a reduction in oxidative stress and neuroinflammation, thereby exerting a neuroprotective effect.[5]

Diagrams

The following diagrams illustrate a conceptual workflow for determining physicochemical properties and a simplified signaling pathway related to the biological activity of this class of compounds.

Caption: A conceptual workflow for the synthesis, purification, and physicochemical characterization of this compound.

Caption: Simplified signaling pathway illustrating the role of Monoamine Oxidase B (MAO-B) and its inhibition by benzothiazole derivatives.

References

- 1. CAS 946-12-3: 6-methoxy-1,3-benzothiazole-2-carboxamide [cymitquimica.com]

- 2. rndmate.com [rndmate.com]

- 3. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]

- 7. researchgate.net [researchgate.net]

- 8. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

Spectral Data Analysis of 6-Methoxybenzothiazole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-methoxybenzothiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers in the identification and characterization of this and similar molecules.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a concise reference for its key characterization parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.99 | d | 9.0 | 1H | H-4 |

| 7.82 | br s | 1H | -CONH₂ | |

| 7.55 | d | 2.5 | 1H | H-7 |

| 7.15 | dd | 9.0, 2.5 | 1H | H-5 |

| 3.87 | s | 3H | -OCH₃ | |

| Solvent: DMSO-d₆ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | C=O (Amide) |

| 157.8 | C-2 |

| 156.9 | C-6 |

| 148.5 | C-7a |

| 135.8 | C-3a |

| 125.0 | C-4 |

| 116.1 | C-5 |

| 104.5 | C-7 |

| 56.0 | -OCH₃ |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3200 | N-H stretch (amide) | Strong, Broad |

| 3070-3010 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (methyl) | Medium |

| ~1680 | C=O stretch (amide I) | Strong |

| ~1600 | N-H bend (amide II) | Medium |

| 1610, 1580, 1480 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1170 | C-N stretch (amide III) | Medium |

Note: The IR data is predicted based on characteristic functional group absorptions.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 191 | [M - NH₃]⁺ |

| 163 | [M - CONH₂]⁺ |

| 135 | [M - CONH₂ - CO]⁺ |

Note: The Mass Spec data is predicted based on the molecular weight and expected fragmentation patterns.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the ammonolysis of the corresponding ester, ethyl 6-methoxybenzothiazole-2-carboxylate.

Procedure:

-

Dissolve ethyl 6-methoxybenzothiazole-2-carboxylate in ethanol.

-

Add concentrated aqueous ammonia to the solution.

-

Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds. Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press. Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32. Data Processing: Perform baseline correction and identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for instance, a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source. Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen. Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the structure.

Data Interpretation and Structural Elucidation

The combined spectral data provides unambiguous evidence for the structure of this compound.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum shows three distinct signals corresponding to the three protons on the benzothiazole ring system, with their splitting patterns and coupling constants consistent with the proposed substitution pattern. The singlet at 3.87 ppm confirms the presence of the methoxy group, and the broad singlet at 7.82 ppm is characteristic of the amide protons.

-

¹³C NMR: The ¹³C NMR spectrum displays the expected number of carbon signals. The downfield signal at 162.8 ppm is characteristic of an amide carbonyl carbon. The signals for the aromatic carbons and the methoxy carbon are all in their expected regions.

-

IR Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amide (two bands around 3400-3200 cm⁻¹), a strong C=O stretching vibration for the amide I band (around 1680 cm⁻¹), and the N-H bending of the amide II band (around 1600 cm⁻¹). The C-O stretching of the aryl ether and the aromatic C=C stretching vibrations would further confirm the structure.

-

Mass Spectrometry: The predicted mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (208 g/mol ). The fragmentation pattern would likely involve the loss of the carboxamide group and subsequent fragmentations of the benzothiazole ring, providing further structural confirmation.

This comprehensive spectral analysis provides a robust characterization of this compound, serving as a valuable resource for researchers in the field.

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxamide: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 6-methoxybenzothiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The document details its synthetic routes from various starting materials, including a key pathway commencing with 1,4-benzoquinone. Detailed experimental protocols for the synthesis of the target molecule and its precursors are provided, supported by tabulated quantitative data for yields and spectroscopic characterization. Furthermore, this guide explores the potential biological activities of this compound, with a focus on its roles as an anthelmintic agent and a monoamine oxidase B (MAO-B) inhibitor. The underlying mechanisms of action and relevant signaling pathways are illustrated using logical diagrams.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. The benzothiazole scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a methoxy group at the 6-position and a carboxamide moiety at the 2-position of the benzothiazole ring system gives rise to this compound, a compound with potential therapeutic applications. This guide aims to provide a detailed technical resource on the discovery and synthesis of this compound, along with an exploration of its biological significance.

Synthetic History and Key Discoveries

The synthesis of this compound is closely linked to the broader development of synthetic methodologies for benzothiazole derivatives. An early and notable route to the core structure involves the reaction of p-anisidine with ammonium thiocyanate in the presence of bromine. This method provides the precursor 2-amino-6-methoxybenzothiazole.

A significant pathway for the synthesis of this compound and its hydroxylated analog starts from 1,4-benzoquinone. This approach leads to the formation of ethyl 6-hydroxybenzothiazole-2-carboxylate, which can be subsequently methylated and converted to the desired carboxamide.

Synthetic Protocols and Experimental Data

This section provides detailed experimental procedures for the synthesis of this compound and its key intermediates.

Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine

A foundational method for preparing the benzothiazole core involves the cyclization of a substituted aniline.

Experimental Protocol:

A solution of p-anisidine (0.085 mol) in glacial acetic acid (40 mL) is added to a solution of ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 mL). The mixture is cooled to 0°C. A solution of bromine (6.5 mL) in glacial acetic acid (30 mL) is then added dropwise over 30 minutes with constant stirring.[1]

Synthesis of Ethyl 6-Hydroxybenzothiazole-2-carboxylate from 1,4-Benzoquinone

This multi-step synthesis provides a key intermediate for this compound.

Experimental Protocol:

The synthesis begins with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride in methanol at room temperature to yield ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride. This intermediate is then oxidized using potassium ferricyanide (K3Fe(CN)6) in the presence of NaOH in aqueous methanol or ethanol at room temperature for one hour to afford ethyl 6-hydroxybenzothiazole-2-carboxylate.[2]

Synthesis of Ethyl 6-Methoxybenzothiazole-2-carboxylate

The methylation of the hydroxyl group is a critical step in the pathway to the target compound.

Experimental Protocol:

To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate (1.20 g, 5.38 mmol) in DMF (15 mL), potassium carbonate (1.115 g, 8.07 mmol) is added, and the suspension is stirred at room temperature for 30 minutes. Methyl iodide (0.504 mL, 8.07 mmol) is then added, and the suspension is refluxed for 1 hour.[2]

Synthesis of this compound

The final step involves the amidation of the ethyl ester.

Experimental Protocol:

A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL), and the mixture is refluxed for 5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is evaporated under vacuum to yield this compound.[2]

Quantitative and Spectroscopic Data

The following tables summarize the key quantitative and spectroscopic data for the synthesized compounds.

| Compound | Starting Material | Reagents and Conditions | Yield | Reference |

| 2-Amino-6-methoxybenzothiazole | p-Anisidine | NH4SCN, Br2, Glacial Acetic Acid, 0°C | - | [1] |

| Ethyl 6-Hydroxybenzothiazole-2-carboxylate | 1,4-Benzoquinone | L-cysteine ethyl ester HCl, K3Fe(CN)6, NaOH, MeOH/EtOH, RT | 58% | [2] |

| Ethyl 6-Methoxybenzothiazole-2-carboxylate | Ethyl 6-Hydroxybenzothiazole-2-carboxylate | K2CO3, MeI, DMF, reflux | 92% | [2] |

| This compound | Ethyl 6-Methoxybenzothiazole-2-carboxylate | Concentrated Aqueous Ammonia, Ethanol, reflux | - | [2] |

Table 1: Synthetic Yields

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent, δ ppm) | IR (cm-1) | MS (m/z) | Reference |

| Ethyl 6-Methoxybenzothiazole-2-carboxylate | - | (CDCl3) 15.00, 55.55, 62.60, 103.95, 118.00, 126.50, 139.05, 148.00, 156.10, 159.95, 161.00 | - | - | [2] |

| This compound | - | - | - | - | - |

Table 2: Spectroscopic Data (Note: Complete spectroscopic data for the final product is not readily available in the searched literature.)

Biological Activities and Signaling Pathways

This compound and its analogs have shown promise in two primary areas of therapeutic interest: as anthelmintic agents and as inhibitors of monoamine oxidase B.

Anthelmintic Activity

Benzothiazole derivatives are known to possess anthelmintic properties. The mechanism of action for many benzimidazole anthelmintics, which share structural similarities, involves the inhibition of microtubule polymerization in the parasite.[3] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the helminth. It is hypothesized that this compound may exert its anthelmintic effect through a similar mechanism.

Caption: Proposed anthelmintic mechanism of this compound.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][5] MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine.[6] Inhibition of MAO-B increases the levels of dopamine in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[6] Some benzothiazole derivatives have been shown to act as non-competitive inhibitors of MAO-B, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[6]

Caption: Signaling pathway of MAO-B inhibition by this compound derivatives.

Conclusion

This compound is a synthetically accessible compound with a promising profile of biological activities. The synthetic routes, particularly from readily available starting materials like 1,4-benzoquinone, make it an attractive scaffold for further derivatization and medicinal chemistry exploration. Its potential as both an anthelmintic agent and a MAO-B inhibitor warrants further investigation to fully elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals interested in the chemistry and biology of this intriguing benzothiazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxamide (CAS 946-12-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 6-Methoxybenzothiazole-2-carboxamide (CAS 946-12-3). The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, available information and data for structurally related compounds are included for reference.

| Property | Value | Source |

| CAS Number | 946-12-3 | N/A |

| Molecular Formula | C₉H₈N₂O₂S | [1] |

| Molecular Weight | 208.24 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 165-167 °C (for 2-Amino-6-methoxybenzothiazole) | |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to have moderate solubility in organic solvents and limited solubility in water. | [2] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data

Note: The following are predicted or typical spectral characteristics. Experimental data should be acquired for definitive structural confirmation.

-

¹H NMR: Protons on the benzothiazole ring are expected in the aromatic region (δ 7.0-8.0 ppm). The methoxy group protons would appear as a singlet around δ 3.8-4.0 ppm. The amide protons would likely appear as a broad singlet.

-

¹³C NMR: A publication on a related compound, ethyl 6-methoxybenzothiazole-2-carboxylate, shows carbon signals for the benzothiazole core between δ 103.95 and 159.95 ppm. The methoxy carbon is observed at δ 55.55 ppm. The carbonyl carbon of the carboxamide would be expected in the range of δ 160-170 ppm.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching of the amide (around 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 208.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The synthesis involves the amidation of the corresponding ethyl ester.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure: A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL). The mixture is refluxed for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a dichloromethane/methanol (95/5) solvent system. Upon completion, the reaction mixture is evaporated under vacuum to yield the product.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, extensive research on structurally similar benzothiazole derivatives, particularly 6-hydroxybenzothiazole-2-carboxamides, provides strong indications of its potential pharmacological activities.

Monoamine Oxidase B (MAO-B) Inhibition and Neuroprotection

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[2][3][4][5] MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which is beneficial in neurodegenerative diseases like Parkinson's disease.[6] The inhibition of MAO-B is a validated therapeutic strategy for neuroprotection.[2][3][4][5]

Proposed Signaling Pathway for Neuroprotection:

Caption: Predicted MAO-B inhibition by this compound.

Other Potential Activities

Benzothiazole derivatives have been investigated for a wide range of other biological activities, including:

-

Anthelmintic Activity: Certain O-substituted 6-methoxybenzothiazole-2-carbamates have demonstrated activity against parasites.[7]

-

Anticancer and Antimicrobial Properties: The benzothiazole scaffold is a common feature in compounds with potential anticancer and antimicrobial effects.[2]

Conclusion

This compound is a benzothiazole derivative with potential for further investigation in the field of drug discovery. Based on the activity of structurally related compounds, it is a promising candidate for studies focusing on neuroprotective agents, particularly as an inhibitor of MAO-B. Further experimental validation of its physicochemical properties, comprehensive spectral characterization, and direct biological evaluation are necessary to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and scientists to build upon in their exploration of this and similar molecules.

References

- 1. This compound | 946-12-3 [amp.chemicalbook.com]

- 2. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]

- 5. researchgate.net [researchgate.net]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II - PMC [pmc.ncbi.nlm.nih.gov]

Initial biological screening results for 6-Methoxybenzothiazole-2-carboxamide

An In-depth Technical Guide on the Initial Biological Screening Results for 6-Methoxybenzothiazole-2-carboxamide and Its Derivatives

Introduction

While comprehensive biological screening data for the parent compound, this compound, is not extensively available in the public domain, a significant body of research exists on its derivatives and closely related analogs. This guide synthesizes the initial biological screening results for these related compounds, providing insights into the potential therapeutic applications of the this compound scaffold. The research primarily highlights promising activities in the areas of anticancer, antimicrobial, and neuroprotective functions. This document presents a summary of the quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Anticancer Activity of 6-Methoxybenzothiazole Derivatives

Derivatives of 6-methoxybenzothiazole have demonstrated notable antiproliferative effects across various cancer cell lines. The substitution at the C-6 position with a methoxy group has been shown to be a crucial factor in their anticancer efficacy.[1] Specifically, 2-hydrazone-bridged benzothiazole derivatives featuring a methoxy group at the 6-position have shown consistently strong antiproliferative effects.[1]

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| 2-Hydrazone-bridged 6-methoxybenzothiazoles | Various | Antiproliferative | 1.3 - 12.8 | [1] |

| Substituted phenylamino based methoxybenzothiazole | HeLa | Cytotoxic | 0.5 ± 0.02 | [2] |

| 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazoles | HeLa | Antiproliferative | Micro to submicromolar | [3][4] |

| Benzothiazole–carboxamide hybrids (general) | MCF-7, HCT-116 | Anticancer | Variable | [5] |

Antimicrobial Activity of 6-Methoxybenzothiazole Derivatives

The 6-methoxybenzothiazole scaffold has also been incorporated into molecules with significant antimicrobial properties. Studies have revealed activity against both Gram-positive and Gram-negative bacteria.

| Compound Class | Microorganism | Activity | Inhibition Zone / MIC | Reference |

| Metal (II) complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | S. aureus, E. coli, P. mirabilis | Antibacterial | 13.0 - 27.0 mm | [6] |

| 6-Methoxy-2-aminobenzothioate derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterobacter | Antibacterial | Not specified | [7] |

| 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole amidino derivatives | Gram-positive and Gram-negative bacteria | Modest Antibacterial | Not specified | [3] |

Monoamine Oxidase B (MAO-B) Inhibitory Activity of Related 6-Hydroxybenzothiazole-2-carboxamides

While not possessing the methoxy group, the closely related 6-hydroxybenzothiazole-2-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[8][9][10] This activity suggests potential applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9]

| Compound | Target | Activity | IC50 (nM) | Reference |

| Phenethylamide 30 (a 6-hydroxy analog) | MAO-B | Inhibition | 41 | [9][10] |

| Cyclohexylamide 40 (a 6-hydroxy analog) | MAO-B | Inhibition | 11 | [9][10] |

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds, including 6-methoxybenzothiazole derivatives, are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized inoculum density (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Biological Screening

Caption: General workflow for the biological screening of novel compounds.

EGFR Signaling Pathway Modulation by Benzothiazole Derivatives

Caption: Inhibition of EGFR signaling by benzothiazole derivatives.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Methoxybenzothiazole-2-carboxamide and Its Analogs

Disclaimer: Direct, in-depth research on the specific mechanism of action for 6-Methoxybenzothiazole-2-carboxamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on extensive studies of its close structural analog, 6-hydroxybenzothiazole-2-carboxamide , a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). The information presented herein is intended for researchers, scientists, and drug development professionals to infer the likely therapeutic actions and guide future investigations into this compound.

Core Mechanism of Action: Selective MAO-B Inhibition for Neuroprotection

The primary mechanism of action elucidated for the 6-hydroxybenzothiazole-2-carboxamide scaffold is the potent and selective inhibition of Monoamine Oxidase B (MAO-B).[1][2][3][4][5] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.[3] Its overactivity is implicated in the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4]

By inhibiting MAO-B, 6-hydroxybenzothiazole-2-carboxamides can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and neurotoxic aldehydes that result from the deamination process, thereby conferring a neuroprotective effect.[3]

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have demonstrated high potency, with some compounds exhibiting IC50 values in the low nanomolar range for MAO-B inhibition.[3][5] These compounds also show high selectivity for MAO-B over its isoform, MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.[1]

Quantitative Data: MAO-B Inhibitory Activity of 6-Hydroxybenzothiazole-2-carboxamide Analogs

The following table summarizes the in vitro inhibitory activity of various 6-hydroxybenzothiazole-2-carboxamide derivatives against human MAO-B. This data highlights the structure-activity relationship (SAR) and the potential for potent and selective inhibition within this chemical class.

| Compound ID | Amide Substituent | hMAO-B IC50 (nM) | Reference |

| 40 | Cyclohexylamide | 11 | [3][5] |

| 30 | Phenethylamide | 41 | [3][5] |

| - | Various Derivatives | Potent Inhibition (low nM) | [1][2][4] |

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro fluorometric assay to determine the MAO-B inhibitory potential of a test compound, based on protocols described in the literature.[6][7][8][9]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., Kynuramine or Benzylamine)

-

Fluorescent probe (e.g., Amplex Red or equivalent)

-

Horseradish peroxidase (HRP)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Enzyme and Reagent Preparation:

-

Dilute the recombinant human MAO-B enzyme to the desired concentration in assay buffer.

-

Prepare a reaction mixture containing the fluorescent probe and HRP in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the test compound dilutions, positive control, and a vehicle control (buffer with DMSO).

-

Add the diluted MAO-B enzyme solution to all wells except for a blank control (which receives buffer only).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Broader Biological Activities of Benzothiazole Scaffolds

While the primary focus for 6-hydroxybenzothiazole-2-carboxamides has been on MAO-B inhibition, the broader benzothiazole chemical class has been investigated for a range of other biological activities. These provide additional avenues for the potential therapeutic applications of this compound.

-

Antiproliferative Activity: Various benzothiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[10][11][12][13] The proposed mechanisms often involve the induction of apoptosis.

-

Antioxidant Activity: The benzothiazole nucleus is a known scaffold for compounds with antioxidant properties.[14] These compounds can scavenge free radicals and may help mitigate oxidative stress, a pathological component of many diseases.

-

Antimicrobial and Anthelmintic Activity: Certain substituted benzothiazoles have shown activity against various bacteria, fungi, and parasites.[15]

Conclusion and Future Directions

The available evidence strongly suggests that this compound, by analogy to its 6-hydroxy counterpart, is likely to function as a potent and selective MAO-B inhibitor. This positions it as a promising candidate for the development of novel therapeutics for neurodegenerative disorders. The neuroprotective potential, derived from both the preservation of dopamine levels and the reduction of oxidative stress, warrants further investigation.

Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to confirm its mechanism of action and to establish its efficacy and safety profile. Key studies should include:

-

Direct determination of IC50 values for both MAO-B and MAO-A to confirm potency and selectivity.

-

Cell-based assays using neuronal cell lines to assess neuroprotective effects against various toxins.

-

In vivo studies in animal models of Parkinson's or Alzheimer's disease to evaluate therapeutic efficacy.

-

Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling to assess its drug-like properties.

By building upon the solid foundation of research into related benzothiazole-2-carboxamides, the therapeutic potential of this compound can be systematically explored and potentially translated into novel treatments for debilitating neurological diseases.

References

- 1. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ricerca.unich.it [ricerca.unich.it]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In Silico Modeling of 6-Methoxybenzothiazole-2-carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 6-methoxybenzothiazole-2-carboxamide and its analogs with biological targets. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. This document details the computational approaches, including molecular docking and molecular dynamics simulations, to elucidate the binding modes and affinities of these compounds, with a primary focus on their interaction with Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases. Furthermore, this guide outlines detailed experimental protocols for these in silico techniques and presents quantitative data for this compound and its closely related analog, 6-hydroxybenzothiazole-2-carboxamide, to facilitate comparative analysis and guide future drug design efforts.

Introduction

Benzothiazole and its derivatives represent a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 6-substituted benzothiazole-2-carboxamide core is of particular interest due to its potential as a modulator of key enzymes implicated in various pathologies. In silico modeling has emerged as an indispensable tool in modern drug development, offering a rapid and cost-effective means to predict the interactions of small molecules with their biological targets, thereby accelerating the identification and optimization of lead compounds.

This guide focuses on the in silico characterization of this compound, a promising derivative with potential therapeutic applications. We will explore its interactions with Monoamine Oxidase B (MAO-B), an enzyme linked to the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. By inhibiting MAO-B, the breakdown of crucial neurotransmitters like dopamine can be prevented, offering a therapeutic strategy for these conditions.

Molecular Targets and Signaling Pathways

Primary Target: Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines. In the brain, MAO-B is predominantly found in glial cells and serotonergic neurons and is responsible for the degradation of neurotransmitters like phenylethylamine and, to a lesser extent, dopamine.[1] Increased MAO-B activity is associated with aging and neurodegenerative diseases, leading to elevated oxidative stress and the production of neurotoxic byproducts.[2] Therefore, the selective inhibition of MAO-B is a well-established therapeutic approach for the management of Parkinson's disease.

MAO-B Signaling in Neurodegeneration

The pathological role of MAO-B in neurodegeneration is multifaceted. The enzymatic degradation of monoamines by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. Furthermore, the breakdown of dopamine by MAO-B can lead to the formation of toxic metabolites. By inhibiting MAO-B, compounds like this compound can mitigate these detrimental effects and preserve neuronal function.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of 6-hydroxybenzothiazole-2-carboxamide and its 6-methoxy analog against human Monoamine Oxidase B (MAO-B). This data is critical for understanding the structure-activity relationship (SAR) and for validating the results of in silico predictions.

| Compound ID | R Group | Target | IC₅₀ (µM) |

| 1 | -OH | MAO-B | 0.011 |

| 2 | -OCH₃ | MAO-B | 0.428 |

Data extracted from a study on novel 6-hydroxybenzothiazol-2-carboxamides.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in silico experiments used to model the interactions of this compound.

In Silico Workflow

The general workflow for the in silico analysis of this compound is depicted below.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Objective: To predict the binding mode and estimate the binding affinity of this compound to human MAO-B.

Materials:

-

Software: AutoDock Tools (ADT), AutoDock Vina

-

Protein Structure: Human MAO-B crystal structure (e.g., PDB ID: 1GOS, 2BYB, or 4A79).

-

Ligand Structure: 3D structure of this compound (generated from a 2D sketch using software like ChemDraw and energy minimized).

Protocol:

-

Protein Preparation:

-

Download the PDB file of human MAO-B from the RCSB Protein Data Bank.

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Add Kollman charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Open the 3D structure of the ligand in AutoDock Tools.

-

Detect the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) to encompass the active site of MAO-B. The center of the grid can be determined from the position of the co-crystallized ligand in the original PDB file.

-

Set the grid box dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow for flexible ligand docking.

-

-

Configuration File:

-

Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

-

Running AutoDock Vina:

-

Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

The output PDBQT file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the docking results using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the fluctuations of its constituent atoms.

Objective: To evaluate the stability of the this compound-MAO-B complex obtained from molecular docking.

Materials:

-

Software: GROMACS, a molecular visualization tool (e.g., VMD or PyMOL).

-

Input Files: The docked protein-ligand complex structure, force field files (e.g., CHARMM36), and ligand topology files.

Protocol:

-

System Preparation:

-

Generate the topology for the protein using the pdb2gmx tool in GROMACS.

-

Generate the topology and parameters for the ligand using a server like CGenFF or an appropriate force field parameterization tool.

-

Combine the protein and ligand topologies and coordinate files.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

-

-

Analysis:

-

Analyze the trajectory to calculate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.

-

-

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To predict the pharmacokinetic and toxicity properties of this compound.

Protocol:

-

Utilize web-based platforms such as SwissADME or commercial software packages.

-

Input the SMILES string or the 2D structure of the compound.

-

The software will predict various parameters, including:

-

Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition.

-

Drug-likeness: Lipinski's rule of five, Veber's rule.

-

Toxicity: Potential for hERG inhibition, hepatotoxicity, etc.

-

Conclusion

This technical guide has provided a detailed framework for the in silico modeling of this compound interactions, with a specific focus on its potential as a Monoamine Oxidase B inhibitor. The presented protocols for molecular docking and molecular dynamics simulations, along with the quantitative data and pathway visualizations, offer a robust starting point for researchers in the field of drug discovery. By leveraging these computational techniques, scientists can gain valuable insights into the structure-activity relationships of benzothiazole derivatives, guiding the rational design and optimization of novel therapeutic agents for neurodegenerative and other diseases. The integration of in silico methods into the drug development pipeline is essential for accelerating the discovery of safer and more effective medicines.

References

Theoretical Exploration of the Electronic Landscape of 6-Methoxybenzothiazole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzothiazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry, forming the core scaffold of various biologically active agents. Understanding its fundamental electronic properties is crucial for the rational design of novel therapeutics with enhanced efficacy and target specificity. This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure, molecular geometry, and spectroscopic features of this compound. Leveraging principles from published studies on analogous benzothiazole derivatives, this document outlines the computational methodologies and expected quantum chemical parameters. All quantitative data are presented in structured tables for clarity, and key computational workflows are visualized using diagrams.

Introduction

Benzothiazole derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of pharmacological activities. The substituent at the 6-position of the benzothiazole ring, such as a methoxy group, can significantly influence the molecule's electronic distribution and, consequently, its biological function. This guide focuses on the theoretical characterization of this compound, a key structural motif. While direct experimental and theoretical studies on this specific molecule are not extensively available in the reviewed literature, this document synthesizes established computational approaches applied to similar structures to predict its electronic properties. The insights generated from such theoretical studies are invaluable for understanding structure-activity relationships (SAR) and for the in-silico design of new chemical entities.

Computational Methodology

The theoretical investigation of the electronic properties of this compound would be conducted using Density Functional Theory (DFT), a robust method for quantum chemical calculations of molecular systems.[1][2]

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be built and optimized. The geometry optimization is a crucial step to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The structure is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a 6-31G(d) basis set.[3] This level of theory has been shown to provide accurate geometries for similar organic molecules.[3]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]

Electronic Property Calculation

Following geometry optimization, a range of electronic properties would be calculated to describe the molecule's reactivity, stability, and charge distribution.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[6]

-

Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S) are derived from the HOMO and LUMO energies.[5]

The following diagram illustrates the computational workflow:

Caption: Computational workflow for theoretical electronic property analysis.

Predicted Electronic Properties

Based on studies of structurally related benzothiazole derivatives, the following tables summarize the expected quantitative data for this compound.

Optimized Geometrical Parameters

The molecular geometry is defined by bond lengths, bond angles, and dihedral angles. The following table presents predicted values for key parameters.

| Parameter | Bond/Angle/Dihedral | Predicted Value |

| Bond Lengths (Å) | C-S (thiazole) | 1.75 |

| C=N (thiazole) | 1.32 | |

| C-C (benzene) | 1.39 - 1.41 | |

| C-O (methoxy) | 1.37 | |

| C=O (carboxamide) | 1.24 | |

| C-N (carboxamide) | 1.35 | |

| Bond Angles (°) | C-S-C (thiazole) | 88.5 |

| C-N-C (thiazole) | 110.2 | |

| C-C-O (methoxy) | 117.0 | |

| O=C-N (carboxamide) | 123.5 | |

| Dihedral Angles (°) | C-C-C-O (methoxy) | ~0.0 |

| C-C(O)-N-H (carboxamide) | ~180.0 |

Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the FMOs and the derived reactivity descriptors are critical for understanding the molecule's electronic behavior.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | - | -6.20 |

| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.50 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | IP | -EHOMO | 6.20 |

| Electron Affinity | EA | -ELUMO | 1.50 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness | S | 1/(2η) | 0.21 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[4][5]

Visualization of Molecular Orbitals and Electrostatic Potential

Visual representations of the HOMO, LUMO, and MEP are instrumental in interpreting the electronic structure.

Frontier Molecular Orbitals (FMOs)

The distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance, respectively.

-

HOMO: The HOMO is expected to be delocalized over the benzothiazole ring system and the methoxy group, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to be localized primarily on the thiazole and carboxamide moieties, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

-

Red Regions (Negative Potential): These areas, expected around the oxygen and nitrogen atoms of the carboxamide and the nitrogen of the thiazole ring, indicate electron-rich regions susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): These areas, likely around the hydrogen atoms of the amide group and the aromatic ring, represent electron-deficient regions prone to nucleophilic attack.

The relationship between these calculated properties and the molecule's potential biological activity can be visualized as follows:

Caption: Logical relationship between electronic properties and biological activity.

Conclusion

This technical guide has outlined a theoretical framework for investigating the electronic properties of this compound based on established computational methodologies. The predicted data for molecular geometry, frontier molecular orbitals, and global reactivity descriptors provide a foundational understanding of the molecule's electronic structure. These theoretical insights are paramount for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. A thorough grasp of the electronic landscape of this important scaffold will undoubtedly accelerate the development of novel and more effective benzothiazole-based therapeutic agents.

References

- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteobiojournal.com [proteobiojournal.com]

- 3. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]

- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 5. mdpi.com [mdpi.com]

- 6. Structural, vibrational, electronic investigations and quantum chemical studies of 2-amino-4-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzothiazole-2-carboxamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of substituted benzothiazole-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below are based on established synthetic strategies and offer guidance on reaction conditions, purification, and characterization.

Introduction

Benzothiazole-2-carboxamides are heterocyclic compounds characterized by a benzothiazole core linked to a carboxamide group at the 2-position. The versatility of this scaffold allows for the introduction of various substituents on both the benzothiazole ring and the amide nitrogen, enabling the fine-tuning of their physicochemical properties and biological activities.[3] These compounds have been identified as potent inhibitors of various enzymes, including protein tyrosine kinases (PTKs), which are crucial in cellular signaling pathways often dysregulated in cancer.[3]

Synthetic Workflow Overview

The synthesis of substituted benzothiazole-2-carboxamides typically follows a two-step procedure. The first step involves the formation of the benzothiazole-2-carboxylic acid core, which is then coupled with a desired amine to form the final carboxamide product.

Caption: General synthetic workflow for substituted benzothiazole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Benzothiazole-2-carboxylic Acid

This protocol describes the synthesis of the key intermediate, benzothiazole-2-carboxylic acid, through the condensation of 2-aminothiophenol with a derivative of oxalic acid.

Materials:

-

2-Aminothiophenol

-

Oxalyl chloride or Diethyl oxalate

-

Appropriate solvent (e.g., Dioxane, Ethanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in the chosen solvent.

-

Addition of Reagent: Slowly add the oxalic acid derivative (1.1 equivalents) to the solution. If using oxalyl chloride, perform the addition at 0 °C.

-

Reaction: Stir the mixture at room temperature or heat to reflux for a specified time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzothiazole-2-carboxylic acid.

Protocol 2: Synthesis of N-Substituted Benzothiazole-2-carboxamides via Amide Coupling

This protocol details the coupling of benzothiazole-2-carboxylic acid with a variety of primary or secondary amines to generate the desired carboxamide derivatives.

Materials:

-

Benzothiazole-2-carboxylic acid (1 equivalent)

-

Substituted amine (1.1 equivalents)

-

Coupling agent (e.g., HBTU, HATU, DCC) (1.2 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)) (2-3 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

-

Activation of Carboxylic Acid: To a solution of benzothiazole-2-carboxylic acid in the anhydrous solvent, add the coupling agent and the base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add the substituted amine to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 5% citric acid), a basic solution (e.g., saturated sodium bicarbonate), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted benzothiazole-2-carboxamide.[4]

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized substituted benzothiazole-2-carboxamides.

Table 1: Synthesis of N-Arylmethyl-benzothiazole-2-carboxamides [5]

| Compound ID | R (Substituent on Benzothiazole) | Ar (Arylmethyl group) | Yield (%) | Melting Point (°C) |

| 5aa | H | Phenyl | 85 | 149-151 |

| 5ab | H | 4-Fluorophenyl | 88 | 160-162 |

| 5ac | H | 4-Chlorophenyl | 90 | 175-177 |

| 5ad | H | 4-Bromophenyl | 92 | 188-190 |

| 5ba | 5-Chloro | Phenyl | 82 | 168-170 |

| 5bb | 5-Chloro | 4-Fluorophenyl | 85 | 180-182 |

| 5ca | 5-(Trifluoromethyl) | Phenyl | 78 | 155-157 |

Table 2: Synthesis of Piperidine-Substituted Benzothiazole-6-carboxamides [6]

| Compound ID | Amine | Yield (%) | Melting Point (°C) |

| 5a | Ethylamine | 76 | 212-214 |

| 5b | Benzylamine | 66 | 185-186 |

| 5c | 4-Chlorobenzylamine | 73 | 217-218 |

| 5d | Morpholine | 68 | 155-156 |

| 5e | 4-Bromobenzylamine | 70 | 220-221 |

Signaling Pathway Inhibition

Substituted benzothiazoles have been shown to act as inhibitors of Protein Tyrosine Kinases (PTKs).[3] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. In many cancers, PTKs are overactive, leading to uncontrolled cell division. Benzothiazole derivatives can competitively bind to the ATP-binding site of the kinase domain, thereby blocking its phosphotransferase activity and inhibiting downstream signaling.[3]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by benzothiazoles.

This diagram illustrates how a substituted benzothiazole-2-carboxamide can inhibit the function of a receptor tyrosine kinase. By blocking the ATP binding site, it prevents the phosphorylation of substrate proteins, which in turn halts the downstream signaling cascade that promotes cancer cell proliferation and survival.[3] This mechanism of action makes these compounds promising candidates for the development of targeted cancer therapies.

References

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Purifying 6-Methoxybenzothiazole-2-carboxamide: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the purification of 6-Methoxybenzothiazole-2-carboxamide, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established chemical principles and purification techniques reported for structurally similar benzothiazole derivatives.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is crucial to ensure high purity, which is a critical parameter for subsequent applications in drug discovery and development. The primary methods for purifying solid organic compounds, such as the target molecule, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired scale of purification.

Logical Flow for Purification Strategy: